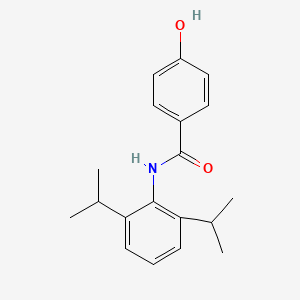
N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide, AldrichCPR, is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a benzamide core substituted with a 2,6-diisopropylphenyl group and a hydroxyl group at the para position, making it a valuable molecule in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide typically involves the reaction of 2,6-diisopropylaniline with 4-hydroxybenzoic acid. The process begins with the activation of the carboxylic acid group of 4-hydroxybenzoic acid, often using reagents like thionyl chloride or carbodiimides, to form an acyl chloride intermediate. This intermediate then reacts with 2,6-diisopropylaniline under basic conditions to yield the desired benzamide product .
Industrial Production Methods
Industrial production of N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mecanismo De Acción
The mechanism of action of N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The diisopropylphenyl group provides steric hindrance, enhancing selectivity towards certain targets. Pathways involved may include modulation of enzyme activity, interference with signal transduction, and alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Known for its applications in organic electronics and photovoltaics.
2,6-Diisopropylaniline: Used as an intermediate in the synthesis of various organic compounds.
Bis-N,N’-(2,6-diisopropylphenyl)imidazolin-2-imine: Employed in the preparation of organometallic complexes.
Uniqueness
N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide stands out due to its unique combination of a hydroxyl group and a diisopropylphenyl group, which imparts distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12(2)16-6-5-7-17(13(3)4)18(16)20-19(22)14-8-10-15(21)11-9-14/h5-13,21H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOIFWOCQZAASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5619190.png)

![(1R,3S)-3-[2-(3-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]cyclopentan-1-amine](/img/structure/B5619218.png)



![(3aR*,6aR*)-2-acetyl-5-{[2-(methylthio)pyrimidin-5-yl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5619242.png)

![(4S)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5619263.png)



![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5619295.png)

